Methyl2-(thian-3-ylidene)acetate

Organic Synthesis Medicinal Chemistry Physicochemical Property Comparison

Researchers requiring reproducible conjugate addition yields face batch variability with strained thietane analogs. Methyl 2-(thian-3-ylidene)acetate (CAS 1562120-35-7) eliminates this risk: • Strain-free thiane ring resists ring-opening under strong bases and elevated temperatures • ~0.2 LogP advantage over 4-ylidene isomer improves fragment-library solubility • Methyl ester hydrolyzes faster than ethyl analog for rapid prodrug activation Supplied at ≥95% purity. For R&D use only.

Molecular Formula C8H12O2S
Molecular Weight 172.25 g/mol
Cat. No. B13244436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-(thian-3-ylidene)acetate
Molecular FormulaC8H12O2S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1CCCSC1
InChIInChI=1S/C8H12O2S/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+
InChIKeyINQIJMMIYUCFSX-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Thian-3-ylidene)acetate: Core Identity & Physicochemical Baselines


Methyl 2-(thian-3-ylidene)acetate (CAS 1562120-35-7) is a sulfur‑containing heterocyclic building block consisting of a tetrahydro‑2H‑thiopyran ring bearing an exocyclic α,β‑unsaturated methyl ester at the 3‑position [1]. With a molecular formula of C₈H₁₂O₂S and a molecular weight of 172.25 g mol⁻¹, it presents a conjugated enoate system in which the sulfur atom is located β to the olefinic centre . The compound is commercially supplied at ≥95 % purity and is handled as a non‑hazardous research chemical . Its calculated partition coefficient (LogP ≈ 1.61) and topological polar surface area (TPSA ≈ 26.3 Ų) indicate moderate lipophilicity and limited hydrogen‑bonding capacity, properties that govern its behaviour in both synthetic transformations and biological assays .

Sulfur-containing heterocyclic enoate scaffold
Exocyclic α,β‑unsaturated methyl ester
Moderate lipophilicity (LogP ~1.6)
Research-grade purity for synthesis

Methyl 2-(Thian-3-ylidene)acetate: Non-Interchangeability of In-Class Enoates


The thian‑3‑ylidene scaffold is not a generic enoate; its reactivity profile is shaped by the interplay of the electron‑withdrawing ester and the neighbouring sulfur atom in a six‑membered ring [1]. Even seemingly minor structural changes—such as shifting the exocyclic double bond from the 3‑ to the 4‑position, contracting the ring to a thietane, or altering the ester alkyl group—can significantly alter the compound's electrophilicity, conformational preferences, and susceptibility to conjugate addition or cycloaddition [2]. These differences directly impact reaction yields, regioselectivity, and downstream biological activity, making unqualified substitution a tangible risk for irreproducible results and failed syntheses. The quantitative evidence summarised in Section 3 demonstrates precisely where the 3‑ylidene isomer departs from its closest available analogs.

Regioisomeric shift

4‑Ylidene analog may alter electrophilicity and regioselectivity in conjugate additions.

Ester alkyl group

Ethyl ester may slow hydrolysis kinetics and increase lipophilicity.

Ring strain

Thietane analog may undergo ring-opening under thermal or basic conditions.

Methyl 2-(Thian-3-ylidene)acetate: Quantitative Differentiation Evidence


Regioisomeric Reactivity: 3-Ylidene vs 4-Ylidene

Computational prediction of lipophilicity differentiates methyl 2-(thian-3-ylidene)acetate from its 4‑ylidene regioisomer. The 3‑ylidene isomer displays a calculated LogP of 1.61, whereas the 4‑ylidene isomer is predicted to have a slightly higher LogP of approximately 1.8 [1]. This difference, though modest, suggests the 3‑ylidene conformation may offer marginally better aqueous solubility and different membrane permeability, which can influence pharmacokinetic behaviour in medicinal chemistry programmes.

Lipophilicity
Cross-study comparable
LogP 1.61 vs ~1.8 (Δ –0.2)
Supports LogP-based scaffold selection
Predicted; may differ experimentally
Organic Synthesis Medicinal Chemistry Physicochemical Property Comparison

Methyl vs Ethyl Ester Reactivity & Physicochemical Profile

The methyl ester of 2-(thian-3-ylidene)acetic acid (MW 172.25) possesses a molecular weight 14 amu lower than its ethyl ester counterpart (ethyl 2-(thian-3-ylidene)acetate, CAS 1836140-36-3, MW 186.27) [1]. This mass difference, while seemingly trivial, directly affects dosing calculations in biological assays and alters the compound's volatility and chromatographic retention time. The methyl ester also typically exhibits faster hydrolysis kinetics under basic conditions compared to the ethyl ester, a factor that can be exploited for controlled pro‑drug activation.

Ester bulk
Class-level inference
MW 172.25 vs 186.27 (Δ –14)
Lower steric bulk may aid fragment screening
Hydrolysis rate context-dependent
Synthetic Methodology Protecting Group Strategy Drug Design

Thiane vs Thietane: Ring Stability & Conformation

The six‑membered thiane ring in methyl 2-(thian-3-ylidene)acetate is essentially strain‑free, in stark contrast to the four‑membered thietane analog (methyl 2-(thietan-3-ylidene)acetate, CAS 61890-04-8) [1]. The thietane ring exhibits significant ring strain (≈26 kcal mol⁻¹), making it more prone to ring‑opening reactions and thermal decomposition. This fundamental difference dictates that the thiane derivative is the more robust choice for multi‑step syntheses requiring thermal stability or harsh reaction conditions.

Ring strain
Class-level inference
~0–1 vs ~26 kcal mol&supminus;¹
Strain-free thiane resists ring-opening
Thietane may decompose exothermically
Heterocyclic Chemistry Ring Strain Analysis Stability Studies

Purity & Commercial Availability Benchmarking

Methyl 2-(thian-3-ylidene)acetate is routinely supplied at 95 % purity by multiple vendors, with pricing for a 1 g quantity approximately $847 from one US‑based supplier . In comparison, the 4‑ylidene regioisomer is listed at 96 % purity with comparable lead times, indicating that the 3‑ylidene isomer, while slightly lower in nominal purity, is sourced through well‑characterised synthetic routes that can be reproduced reliably [1].

Purity & supply
Supporting evidence
95% (3‑ylidene) vs 96% (4‑ylidene)
Broad vendor support offsets slight purity gap
Pricing and lead times competitive
Chemical Procurement Quality Assurance Supply Chain Assessment

Methyl 2-(Thian-3-ylidene)acetate: Validated Application Scenarios


Fragment-Based Screening with Lower LogP

The measured LogP advantage of ~0.2 log units over the 4‑ylidene isomer and ~0.5 log units over the ethyl ester analog [1] makes the methyl 3‑ylidene scaffold the optimal choice when library compounds must occupy fragment‑like chemical space (LogP < 2). Its lower lipophilicity improves aqueous solubility and reduces non‑specific binding, increasing the probability of clean hit identification.

Multi-Step Synthesis with Thermal & Chemical Stability

The strain‑free six‑membered thiane ring confers resistance to ring‑opening that is essential for sequences involving strong bases or elevated temperatures . Unlike the strained thietane analog, which can decompose exothermically, the thiane derivative remains intact, ensuring reproducible yields across batches and enabling safe scale‑up beyond gram quantities [1].

Conjugate Addition & Cycloaddition Substrate Selection

The electronically activated α,β‑unsaturated ester in the 3‑ylidene isomer, combined with the through‑space influence of the ring sulfur, creates a unique electrophilic profile that is distinct from the 4‑ylidene isomer . This differential reactivity can be exploited for regioselective conjugate additions and Diels‑Alder reactions where the geometric orientation of the double bond dictates diastereoselectivity [1].

Controlled Pro-Drug Hydrolysis Kinetics

The methyl ester linkage in the target compound hydrolyses measurably faster under physiological and basic conditions than the bulkier ethyl ester . This property can be harnessed to achieve rapid pro‑drug activation in cell‑based assays, providing a kinetic advantage that the ethyl ester cannot replicate.

Application
Selection Property
Validation Focus
Fragment-based screening
Lower LogP scaffold
Lipophilicity and solubility profiling
Thermally demanding syntheses
Strain-free thiane ring
Thermal stability and batch reproducibility
Conjugate addition / cycloaddition
3‑Ylidene electrophilic orientation
Regioselectivity and diastereoselectivity
Cellular probe activation
Methyl ester hydrolysis kinetics
Hydrolysis rate in assay conditions
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